molecular formula C6H14O3 B050898 4,4-Dimethoxybutan-1-ol CAS No. 23068-87-3

4,4-Dimethoxybutan-1-ol

Cat. No. B050898
CAS RN: 23068-87-3
M. Wt: 134.17 g/mol
InChI Key: DDPMQWOBGOWNKA-UHFFFAOYSA-N
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Description

4,4-Dimethoxybutan-1-ol is a chemical compound with the molecular formula C6H14O3 . It has an average mass of 134.174 Da and a mono-isotopic mass of 134.094299 Da .


Molecular Structure Analysis

The 4,4-Dimethoxybutan-1-ol molecule contains a total of 22 bond(s). There are 8 non-H bond(s), 5 rotatable bond(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 2 ether(s) (aliphatic) .


Physical And Chemical Properties Analysis

4,4-Dimethoxybutan-1-ol has a density of 1.0±0.1 g/cm3, a boiling point of 180.9±30.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 48.6±6.0 kJ/mol and a flash point of 63.2±24.6 °C . The index of refraction is 1.418, and it has a molar refractivity of 34.8±0.3 cm3 .

Scientific Research Applications

However, “4,4-Dimethoxybutan-1-ol” is a chemical compound with the molecular formula C6H14O3 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

    Chemical Synthesis

    • “4,4-Dimethoxybutan-1-ol” can be used as a reagent or intermediate in the synthesis of other chemical compounds .
    • It can be used in the production of pharmaceuticals, agrochemicals, and other organic compounds .

    Material Science

    • It can be used in the development of new materials, such as polymers .
    • For example, it can be used in the synthesis of degradable and chemically recyclable polymers .

    Chromatography

    • As a solvent, it can be used in chromatography, a laboratory technique for the separation of mixtures .

    Analytical Research

    • It can be used in analytical research as a standard or control to help identify and quantify other substances .

    Life Science

    • In life science research, it can be used in the study of biological systems .
    • It can be used in the development of new drugs or therapies .

    Environmental Science

    • It can be used in environmental science research to study its effects on the environment .
    • For example, it can be used to study its biodegradability or toxicity .

    Pharmaceutical Research

    • “4,4-Dimethoxybutan-1-ol” can be used in the synthesis of various pharmaceutical compounds .
    • It can be used to study the effects of these compounds on various diseases and conditions .

    Agrochemical Research

    • It can be used in the development of new agrochemicals, such as pesticides and fertilizers .
    • For example, it can be used to study the effects of these agrochemicals on crop yield and pest resistance .

    Biochemical Research

    • It can be used in biochemical research to study various biological processes .
    • For example, it can be used to study enzyme reactions or protein interactions .

    Cosmetic Research

    • It can be used in the development of new cosmetic products .
    • For example, it can be used to study the effects of these products on skin health and appearance .

    Food Science

    • It can be used in food science research to study its effects on food quality and safety .
    • For example, it can be used to study its effects on food preservation and flavor .

    Industrial Applications

    • It can be used in various industrial applications, such as the production of paints, plastics, and resins .
    • For example, it can be used to study the effects of these compounds on product performance and durability .

Safety And Hazards

The safety information for 4,4-Dimethoxybutan-1-ol indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H227, H315, H319, and H335 . Precautionary measures should be taken as indicated in the MSDS .

properties

IUPAC Name

4,4-dimethoxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-8-6(9-2)4-3-5-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPMQWOBGOWNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177636
Record name 4,4-Dimethoxybutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethoxybutan-1-ol

CAS RN

23068-87-3
Record name 4,4-Dimethoxy-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23068-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethoxybutan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023068873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethoxybutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethoxybutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Kovalenko, E Matiushenkov - Tetrahedron: Asymmetry, 2012 - Elsevier
The stereoselective synthesis of (2S,3S,7S)-3,7-dimethylpentadecan-2-ol (diprionol) and its propionate, the sex pheromones of pine sawflies (Neodiprion sp. and other), in high …
Number of citations: 7 www.sciencedirect.com
ZM Nuesca - 1993 - search.proquest.com
For the past several years, much attention has been focused on the naturally derived $2\sp\prime, 3\sp\prime $-dideoxynucleosides because of the potent anti-HIV activity exhibited by …
Number of citations: 2 search.proquest.com
X Hu, Z Shan, Q Chang - Tetrahedron: Asymmetry, 2012
Number of citations: 0

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